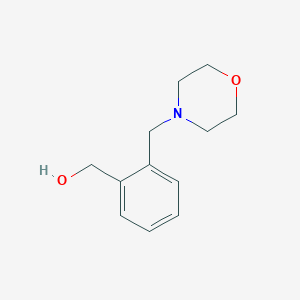

(2-(Morpholinomethyl)phenyl)methanol

Description

Properties

IUPAC Name |

[2-(morpholin-4-ylmethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c14-10-12-4-2-1-3-11(12)9-13-5-7-15-8-6-13/h1-4,14H,5-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOBIKMKNOFLXRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=CC=C2CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: (2-(Morpholinomethyl)phenyl)methanol (CAS 91271-63-5)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available public information on (2-(Morpholinomethyl)phenyl)methanol. Extensive searches have revealed a significant lack of detailed experimental data, established biological applications, and specific synthesis protocols for this compound. The information presented herein is for informational purposes and should be supplemented with internal research and validation.

Chemical Identity and Physical Properties

This compound is a chemical compound with the CAS number 91271-63-5. It is characterized by a phenylmethanol core structure with a morpholinomethyl substituent at the ortho position.

| Property | Value | Source |

| CAS Number | 91271-63-5 | N/A |

| Molecular Formula | C₁₂H₁₇NO₂ | N/A |

| Molecular Weight | 207.27 g/mol | N/A |

| Synonyms | [2-(Morpholin-4-ylmethyl)phenyl]methanol | N/A |

| Physical State | Not specified in available literature | N/A |

| Solubility | Not specified in available literature | N/A |

| Melting Point | Not specified in available literature | N/A |

| Boiling Point | Not specified in available literature | N/A |

Synthesis and Characterization

Putative Synthetic Pathway

While a specific, validated experimental protocol for the synthesis of this compound is not available in the public domain, a potential synthetic route can be proposed based on established chemical transformations. A plausible approach would involve a two-step process starting from 2-formylbenzyl alcohol or a protected derivative.

Step 1: Reductive Amination

The synthesis could commence with the reductive amination of 2-formylbenzyl alcohol with morpholine. This reaction is typically carried out in the presence of a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃).

Step 2: Deprotection (if applicable)

If a protected form of 2-formylbenzyl alcohol was used, a subsequent deprotection step would be necessary to yield the final product.

General Experimental Workflow for Characterization

Due to the absence of specific experimental data for this compound, a general workflow for the characterization of a novel chemical compound is presented below. This workflow outlines the standard procedures that would be employed to confirm the structure and purity of the synthesized molecule.

Spectroscopic Data (Hypothetical)

No experimental spectroscopic data (NMR, IR, MS) for this compound has been found in the searched literature. For research purposes, it would be necessary to acquire this data experimentally upon synthesis of the compound.

Biological Activity and Potential Applications

Current State of Research

There is no publicly available information regarding the biological activity, mechanism of action, or potential therapeutic applications of this compound.

Inferences from Structurally Related Compounds

Compounds containing morpholine and phenylmethanol moieties are of interest in medicinal chemistry due to their diverse pharmacological activities.

-

Morpholine Derivatives: The morpholine ring is a common scaffold in drug discovery and is present in a number of approved drugs. It is often incorporated to improve physicochemical properties such as solubility and metabolic stability.

-

Phenylmethanol Derivatives: The phenylmethanol core is found in various biologically active molecules. The substitution pattern on the phenyl ring and the nature of the substituents significantly influence the biological activity.

Given the structural motifs present in this compound, it could be hypothesized to interact with various biological targets. However, without experimental data, any potential application remains speculative.

Conclusion

Physical and chemical properties of (2-(Morpholinomethyl)phenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

(2-(Morpholinomethyl)phenyl)methanol is a synthetic organic compound featuring a phenylmethanol core substituted with a morpholinomethyl group at the ortho position. This molecule holds potential interest for researchers in medicinal chemistry and drug discovery due to the established biological activities of related morpholine-containing compounds. This technical guide provides a comprehensive overview of its physical and chemical properties, a putative synthesis protocol, and an exploration of its potential biological relevance, particularly in the context of the PI3K/Akt/mTOR signaling pathway.

Core Physical and Chemical Properties

Table 1: Physical and Chemical Properties of this compound and its Hydrochloride Salt

| Property | This compound | This compound hydrochloride | Source |

| Molecular Formula | C₁₂H₁₇NO₂ | C₁₂H₁₈ClNO₂ | [1][2][3] |

| Molecular Weight | 207.27 g/mol | 243.73 g/mol | [1][2][3][4][5] |

| Appearance | Not specified (likely an oil or low-melting solid) | Solid | Inferred |

| Melting Point | Not available | Not available | |

| Boiling Point | Not available | Not available | |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. Limited solubility in water. | Expected to have higher water solubility than the free base. | Inferred |

Spectroscopic Data Analysis

Detailed experimental spectra for this compound are not currently published. However, the expected spectral characteristics can be predicted based on its structure.

-

¹H NMR: The spectrum would be expected to show characteristic signals for the aromatic protons on the phenyl ring, the methylene protons of the benzyl alcohol and morpholinomethyl groups, and the protons of the morpholine ring.

-

¹³C NMR: The spectrum would display distinct peaks for each unique carbon atom, including those in the phenyl ring, the benzylic carbon, the morpholine carbons, and the methylene bridge.

-

Infrared (IR) Spectroscopy: Key absorption bands would be expected for the O-H stretch of the alcohol group (broad, around 3300 cm⁻¹), C-H stretches of the aromatic and aliphatic groups, and C-O stretches.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, likely involving cleavage of the benzylic C-C bond and fragmentation of the morpholine ring.

Synthesis and Purification

Putative Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2-(Morpholinomethyl)benzaldehyde

-

Reaction Setup: To a round-bottom flask, add 2-formylphenylboronic acid, morpholine, and a suitable solvent such as methanol.

-

Reaction Conditions: Stir the mixture at room temperature. Add a reducing agent, such as sodium cyanoborohydride, portion-wise.

-

Work-up: After the reaction is complete (monitored by TLC), quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Purification: The crude product can be purified by column chromatography on silica gel.

Step 2: Reduction to this compound

-

Reaction Setup: Dissolve the purified 2-(morpholinomethyl)benzaldehyde in a suitable solvent like methanol or ethanol in a round-bottom flask.

-

Reaction Conditions: Cool the solution in an ice bath and add a reducing agent, such as sodium borohydride, portion-wise.

-

Work-up: After the reaction is complete, quench the reaction with a dilute acid (e.g., 1M HCl) and then neutralize with a base (e.g., saturated NaHCO₃ solution). Extract the product with an organic solvent.

-

Purification: The final product can be purified by column chromatography to yield pure this compound.

Potential Biological Activity and Signaling Pathways

While there is no direct research on the biological activity of this compound, the morpholine moiety is a common feature in many biologically active compounds, including several that target the PI3K/Akt/mTOR signaling pathway .[1][4][6][7][8][9] This pathway is a critical regulator of cell proliferation, growth, and survival, and its dysregulation is frequently observed in cancer.[6] Therefore, it is plausible that this compound could exhibit inhibitory activity against components of this pathway.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a key signaling cascade that responds to various extracellular signals to regulate fundamental cellular processes.

Figure 1: A simplified diagram of the PI3K/Akt/mTOR signaling pathway.

Experimental Workflow for Evaluating Pathway Inhibition

To investigate the potential inhibitory effect of this compound on the PI3K/Akt/mTOR pathway, a Western blot analysis could be performed. This technique allows for the detection and quantification of specific proteins and their phosphorylation status, which is indicative of pathway activation.

Figure 2: A typical experimental workflow for Western blot analysis.

Experimental Protocol: Western Blot Analysis of Akt Phosphorylation

-

Cell Culture and Treatment: Plate cancer cells (e.g., MCF-7, A549) and treat with varying concentrations of this compound for a specified time.[10]

-

Cell Lysis: Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.[11]

-

Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).[11]

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[11]

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[10]

-

Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.[9]

-

Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated form of Akt (p-Akt) and total Akt.[9]

-

Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[9]

-

Data Analysis: Quantify the band intensities for p-Akt and total Akt. A decrease in the p-Akt/total Akt ratio upon treatment would suggest inhibition of the PI3K/Akt pathway.[11]

Conclusion

This compound is a compound with potential for further investigation in the field of drug discovery. While experimental data is currently limited, its structural similarity to known biologically active morpholine derivatives, particularly those targeting the PI3K/Akt/mTOR pathway, makes it an interesting candidate for synthesis and pharmacological evaluation. The protocols and information provided in this guide offer a starting point for researchers to explore the properties and potential applications of this compound.

References

- 1. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound [sigmaaldrich.com]

- 3. 91271-63-5|this compound|BLD Pharm [bldpharm.com]

- 4. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound hydrochloride | C12H18ClNO2 | CID 2905538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Molecular Structure and Conformation of (2-(Morpholinomethyl)phenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and conformational analysis of (2-(Morpholinomethyl)phenyl)methanol. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this document outlines the key theoretical considerations, relevant experimental protocols for its characterization, and a plausible synthetic route. The methodologies and data presented herein are based on established principles and data from structurally analogous compounds, serving as a robust framework for researchers initiating studies on this and related molecules.

Molecular Structure

This compound possesses a core structure consisting of a benzene ring substituted at the ortho positions with a hydroxymethyl group (-CH₂OH) and a morpholinomethyl group (-CH₂-N(CH₂CH₂)₂O). The presence of flexible single bonds allows for a range of possible three-dimensional conformations.

Key Structural Features:

-

Aromatic Core: A rigid phenyl group.

-

Flexible Side Chains: Two substituents attached to the phenyl ring via methylene bridges, allowing for considerable rotational freedom.

-

Morpholine Ring: A saturated heterocycle that typically adopts a chair conformation.

-

Hydrogen Bonding Potential: The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the nitrogen and oxygen atoms of the morpholine ring can act as hydrogen bond acceptors. These interactions can influence the preferred conformation, especially in different solvent environments or in the solid state.

Conformational Analysis

The overall shape of this compound is determined by the relative orientations of the two side chains with respect to the phenyl ring and to each other. The key dihedral angles that dictate the conformation are:

-

τ₁ (C1-C2-C7-O1): Rotation around the bond connecting the phenyl ring and the hydroxymethyl group.

-

τ₂ (C1-C6-C8-N1): Rotation around the bond connecting the phenyl ring and the morpholinomethyl group.

Intramolecular hydrogen bonding between the hydroxyl group and the morpholine nitrogen or oxygen is a possibility that could significantly stabilize certain conformations. The chair conformation of the morpholine ring is expected to be the most stable, though ring inversion is possible.

Computational Modeling (Exemplary Data)

In the absence of experimental data, computational methods such as Density Functional Theory (DFT) can be employed to predict the stable conformers and their relative energies. The following table presents hypothetical data from such a study.

| Conformer | Dihedral Angle (τ₁) | Dihedral Angle (τ₂) | Relative Energy (kcal/mol) | Key Intramolecular Interactions |

| A | ~60° | ~90° | 0.00 | Intramolecular H-bond (OH···N) |

| B | ~180° | ~90° | 1.5 | Steric repulsion minimized |

| C | ~60° | ~180° | 2.1 | - |

| D | ~180° | ~180° | 3.5 | - |

Note: This data is illustrative and would need to be confirmed by actual computational studies.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound involves the reductive amination of 2-formylbenzoic acid followed by reduction of the carboxylic acid.

Workflow for Synthesis

Caption: Synthetic workflow for this compound.

Detailed Protocol:

-

Reductive Amination: To a solution of 2-formylbenzoic acid (1 eq.) and morpholine (1.1 eq.) in dichloromethane (DCM), sodium triacetoxyborohydride (1.5 eq.) is added portion-wise at 0 °C. The reaction is stirred at room temperature for 12 hours.

-

Work-up and Extraction: The reaction is quenched with saturated aqueous sodium bicarbonate solution. The aqueous layer is extracted three times with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 2-(morpholinomethyl)benzoic acid.

-

Reduction: The crude 2-(morpholinomethyl)benzoic acid is dissolved in anhydrous tetrahydrofuran (THF) and added dropwise to a suspension of lithium aluminum hydride (2 eq.) in THF at 0 °C. The mixture is then refluxed for 4 hours.

-

Final Work-up and Purification: The reaction is cooled to 0 °C and quenched sequentially with water, 15% aqueous sodium hydroxide, and water. The resulting solid is filtered off, and the filtrate is concentrated. The crude product is purified by column chromatography on silica gel to afford this compound.

Conformational Analysis by 2D NMR Spectroscopy

Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful technique to determine the spatial proximity of protons in a molecule, providing insights into its conformation in solution.

Experimental Workflow

Caption: Workflow for conformational analysis using 2D NOESY NMR.

Detailed Protocol:

-

Sample Preparation: A 5-10 mg sample of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube. The sample should be free of paramagnetic impurities.

-

Data Acquisition: A 2D NOESY spectrum is acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher). Key parameters to optimize include the mixing time (typically 500-800 ms for small molecules) and the number of scans to achieve an adequate signal-to-noise ratio.

-

Data Processing: The acquired data is processed using appropriate software. This involves Fourier transformation in both dimensions, phase correction, and baseline correction.

-

Spectral Analysis: The presence of cross-peaks in the NOESY spectrum indicates that the corresponding protons are close in space (typically < 5 Å). The intensities of these cross-peaks are related to the internuclear distances. Analysis of NOEs between protons on the phenyl ring and the side chains, as well as between the two side chains, can reveal the preferred conformation.

Potential Biological Relevance and Drug Development Applications

Morpholine-containing compounds are prevalent in medicinal chemistry and are known to exhibit a wide range of biological activities.[1] Derivatives of morpholinomethylphenyl have been investigated for various therapeutic applications.

Hypothetical Signaling Pathway Involvement

Given the structural motifs, this compound could potentially interact with targets such as G-protein coupled receptors (GPCRs) or ion channels, where the morpholine moiety can act as a key pharmacophore.

Caption: Hypothetical GPCR signaling pathway for a morpholine derivative.

This guide provides a foundational framework for researchers interested in the detailed structural and conformational characterization of this compound. The outlined experimental and computational approaches are standard in the field and can be readily applied to elucidate the properties of this and similar molecules for applications in drug discovery and development.

References

Spectroscopic Profile of (2-(Morpholinomethyl)phenyl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound (2-(Morpholinomethyl)phenyl)methanol. Due to the limited availability of experimentally verified spectra in public databases and literature, this guide presents predicted data based on the analysis of its constituent functional groups. It also includes standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and characterization of this molecule.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₁₂H₁₇NO₂

-

Molecular Weight: 207.27 g/mol

-

CAS Number: 91271-63-5

Spectroscopic Data (Predicted)

The following tables summarize the anticipated spectroscopic data for this compound. These values are estimations based on the typical spectral characteristics of the morpholine, substituted benzene, and benzyl alcohol moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.20 - 7.50 | Multiplet | 4H | Aromatic protons (C₆H₄) |

| ~4.60 | Singlet | 2H | -CH₂OH |

| ~3.70 | Triplet | 4H | Morpholine (-O-CH₂-) |

| ~3.60 | Singlet | 2H | Ar-CH₂-N |

| ~2.50 | Triplet | 4H | Morpholine (-N-CH₂-) |

| ~2.40 | Singlet (broad) | 1H | -OH |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~140 | Aromatic C (quaternary, C-C) |

| ~135 | Aromatic C (quaternary, C-C) |

| ~127 - 130 | Aromatic CH |

| ~67 | Morpholine (-O-CH₂) |

| ~63 | -CH₂OH |

| ~61 | Ar-CH₂-N |

| ~53 | Morpholine (-N-CH₂) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Broad | O-H stretch (alcohol) |

| 3050 - 3000 | Medium | C-H stretch (aromatic) |

| 2950 - 2800 | Medium-Strong | C-H stretch (aliphatic) |

| 1600, 1490, 1450 | Medium | C=C stretch (aromatic ring) |

| 1250 - 1000 | Strong | C-O stretch (alcohol and ether) |

| 1115 | Strong | C-N stretch (aliphatic amine) |

| 760 - 740 | Strong | C-H bend (ortho-disubstituted aromatic) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragments (Electron Ionization)

| m/z | Interpretation |

| 207 | [M]⁺ (Molecular ion) |

| 190 | [M - OH]⁺ |

| 176 | [M - CH₂OH]⁺ |

| 100 | [Morpholinomethyl cation, C₅H₁₀NO]⁺ |

| 86 | [Morpholine fragment, C₄H₈N]⁺ |

| 77 | [Phenyl cation, C₆H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a compound such as this compound.

NMR Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if required.

-

Transfer the solution to a clean 5 mm NMR tube.

-

-

Data Acquisition:

-

The NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.

-

For ¹H NMR, standard acquisition parameters are used, including a sufficient number of scans to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum and enhance sensitivity. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

The raw data (Free Induction Decay, FID) is subjected to Fourier transformation.

-

The resulting spectrum is phase- and baseline-corrected.

-

Chemical shifts are referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk.

-

Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

-

For Attenuated Total Reflectance (ATR) IR, a small amount of the solid sample is placed directly on the ATR crystal.

-

-

Data Acquisition:

-

The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

A background spectrum of the empty sample compartment (or the pure KBr pellet/salt plate) is recorded first.

-

The sample is then placed in the beam path, and the sample spectrum is acquired.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

-

Data Acquisition:

-

The mass spectrum is typically obtained using a mass spectrometer with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

-

The sample is introduced into the ion source, where it is ionized.

-

The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

The detector records the abundance of each ion.

-

-

Data Analysis:

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

-

The molecular ion peak is identified, and the fragmentation pattern is analyzed to deduce the structure of the molecule.

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound.

Caption: Workflow for Spectroscopic Analysis.

A Technical Guide to the Solubility of (2-(Morpholinomethyl)phenyl)methanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Understanding the solubility of a compound is a cornerstone of chemical and pharmaceutical development, influencing everything from reaction kinetics to bioavailability. This technical guide provides an in-depth analysis of the solubility characteristics of (2-(Morpholinomethyl)phenyl)methanol. In the absence of extensive empirical data in publicly available literature, this guide establishes a robust theoretical framework for predicting its solubility in a range of common organic solvents. This predictive analysis is grounded in the fundamental principles of molecular structure, polarity, and intermolecular forces, drawing comparisons with structurally analogous compounds. Furthermore, this document serves as a practical manual, offering detailed, step-by-step experimental protocols for determining solubility via the equilibrium shake-flask method and laser nephelometry, enabling researchers to generate precise empirical data.

Introduction: The Significance of this compound and Its Solubility

This compound, a molecule incorporating a phenylmethanol core and a morpholine substituent, presents a unique combination of structural features that are of significant interest in medicinal chemistry and materials science. The morpholine moiety is a common scaffold in drug discovery, known to enhance pharmacokinetic properties, while the phenylmethanol group provides a site for further functionalization.

The solubility of this compound in organic solvents is a critical parameter that dictates its utility in various applications. In synthetic chemistry, solvent selection is paramount for controlling reaction rates, yield, and purity. In pharmaceutical development, solubility directly impacts formulation strategies, drug delivery mechanisms, and ultimately, the therapeutic efficacy of an active pharmaceutical ingredient (API). Poor solubility can be a major hurdle, leading to challenges in creating viable drug formulations and achieving desired bioavailability. Therefore, a thorough understanding and a predictive capacity for the solubility of this compound are invaluable for any researcher working with this compound.

Physicochemical Properties and Structural Analysis

The key to predicting the solubility of this compound lies in a detailed examination of its molecular structure and resulting physicochemical properties.

-

Molecular Formula: C₁₂H₁₇NO₂

-

Molecular Weight: 207.27 g/mol [1]

-

Structure:

-

Phenylmethanol Core: This part of the molecule consists of a polar hydroxyl (-OH) group attached to a nonpolar benzene ring. The hydroxyl group is capable of acting as both a hydrogen bond donor and acceptor.

-

Morpholine Ring: The morpholine group is a heterocyclic amine ether. The nitrogen atom is a hydrogen bond acceptor and introduces a degree of polarity. The ether oxygen is also a hydrogen bond acceptor.

-

Methylene Linker: A -CH₂- group connects the morpholine ring to the phenylmethanol core.

-

The presence of both polar (hydroxyl, morpholine nitrogen, and ether oxygen) and nonpolar (benzene ring, methylene groups) regions gives this compound an amphiphilic character.

Theoretical Solubility Profile in Organic Solvents

Based on the principle of "like dissolves like," we can predict the solubility of this compound in a variety of organic solvents. This principle suggests that substances with similar polarities and intermolecular force capabilities will be more soluble in each other.

Analysis of Intermolecular Forces

The solubility of this compound is governed by a balance of the following intermolecular forces:

-

Hydrogen Bonding: The hydroxyl group is a strong hydrogen bond donor and acceptor. The nitrogen and oxygen atoms in the morpholine ring are hydrogen bond acceptors. This is the most significant factor for solubility in protic and polar aprotic solvents.

-

Dipole-Dipole Interactions: The polar C-O, C-N, and O-H bonds create a significant molecular dipole moment, leading to dipole-dipole interactions with polar solvent molecules.

-

Van der Waals Forces (London Dispersion Forces): The nonpolar benzene ring and the hydrocarbon portions of the molecule will interact with nonpolar solvents through these weaker forces.

Predicted Solubility in Common Organic Solvents

The following table summarizes the predicted solubility of this compound. These predictions are based on a qualitative analysis of the intermolecular interactions between the solute and the solvent.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Methanol / Ethanol | Polar Protic | High | These solvents are polar and can engage in extensive hydrogen bonding with the hydroxyl and morpholine groups of the solute. |

| Isopropanol | Polar Protic | Moderate to High | Similar to methanol and ethanol, isopropanol can act as a hydrogen bond donor and acceptor. The slightly larger nonpolar alkyl group may slightly reduce solubility compared to smaller alcohols. |

| Acetone | Polar Aprotic | Moderate | Acetone is a polar solvent and a hydrogen bond acceptor, allowing it to interact favorably with the hydroxyl group of the solute. However, as it cannot donate hydrogen bonds, the overall interaction may be weaker than with protic solvents. |

| Ethyl Acetate | Moderately Polar Aprotic | Low to Moderate | Ethyl acetate is less polar than acetone and is a weaker hydrogen bond acceptor. The solubility is expected to be limited. |

| Dichloromethane | Polar Aprotic | Moderate | Dichloromethane is a polar solvent that can engage in dipole-dipole interactions. It may also form weak hydrogen bonds with the hydroxyl group. |

| Chloroform | Polar Aprotic | Moderate | Similar to dichloromethane, chloroform's polarity and ability to form weak hydrogen bonds should allow for moderate solubility. |

| Toluene | Nonpolar Aromatic | Low | The primary interactions would be van der Waals forces between the benzene rings of toluene and the solute. The polar groups of the solute will limit its solubility in this nonpolar solvent. |

| Hexane | Nonpolar Aliphatic | Very Low / Insoluble | As a nonpolar solvent, hexane can only engage in weak van der Waals forces and cannot effectively solvate the polar hydroxyl and morpholine groups. |

| Dimethylformamide (DMF) | Polar Aprotic | High | DMF is a highly polar aprotic solvent and a strong hydrogen bond acceptor, which should lead to strong interactions with the solute. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | DMSO is a highly polar aprotic solvent and a very strong hydrogen bond acceptor, making it an excellent solvent for this compound.[2] |

Comparison with Structural Analogs

To further refine these predictions, we can examine the known solubility of structurally similar compounds:

-

Benzyl Alcohol (Phenylmethanol): This compound is the core of our target molecule. It is reported to be miscible with alcohol and ether and has a moderate solubility in water (around 4 g/100 mL).[3] Its solubility in a range of organic solvents, including benzene, methanol, chloroform, and acetone, is also documented.[4] This suggests that the phenylmethanol portion of our molecule will contribute favorably to solubility in polar organic solvents.

-

N-Methylmorpholine and N-Ethylmorpholine: These simple morpholine derivatives are soluble in water, alcohol, and ether.[5][6][7] This indicates that the morpholine ring enhances solubility in polar solvents.

The combination of the phenylmethanol core and the morpholine ring in this compound suggests a favorable solubility profile in polar protic and polar aprotic solvents.

Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination of solubility is essential for accurate and reliable data. The following sections provide detailed protocols for two widely used methods for solubility determination.

The Equilibrium Shake-Flask Method

The shake-flask method is a classic and widely accepted technique for determining thermodynamic solubility.[8] It involves saturating a solvent with a solute and then quantifying the concentration of the dissolved solute.

Protocol:

-

Preparation:

-

Accurately weigh an excess amount of this compound into a series of glass vials.

-

Add a precise volume of the desired organic solvent to each vial.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaker or agitator within a temperature-controlled environment (e.g., a 25°C water bath).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Allow the vials to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow undissolved solids to settle.

-

Alternatively, centrifuge the samples to expedite the separation of the solid and liquid phases.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Filter the aliquot through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.

-

Dilute the filtered solution with an appropriate solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the concentration of the diluted solution using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

-

Prepare a calibration curve using standard solutions of known concentrations of this compound to accurately determine the concentration of the saturated solution.

-

-

Calculation:

-

Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, mol/L).

-

Laser Nephelometry

Laser nephelometry is a high-throughput method for determining kinetic solubility. It measures the amount of light scattered by suspended particles in a solution to identify the point of precipitation.

Protocol:

-

Stock Solution Preparation:

-

Prepare a high-concentration stock solution of this compound in a strong organic solvent where it is highly soluble, such as DMSO.

-

-

Serial Dilution:

-

In a multi-well plate (e.g., 96- or 384-well), perform serial dilutions of the stock solution with the target organic solvent. This creates a range of concentrations.

-

-

Measurement:

-

Place the multi-well plate into a laser nephelometer.

-

The instrument directs a laser beam through each well and measures the light scattered at a 90-degree angle.

-

-

Data Analysis:

-

Plot the scattered light intensity (nephelometric units) against the compound concentration.

-

The concentration at which a significant increase in light scattering is observed corresponds to the kinetic solubility limit, as this indicates the formation of a precipitate.

-

-

Controls:

-

Include wells with only the solvent (negative control) and a compound with known solubility (positive control) for reference.

-

Practical Applications and Considerations in Drug Development

The solubility of this compound has direct implications for its potential use in drug development:

-

High-Throughput Screening (HTS): In early-stage drug discovery, compounds are often stored and tested in DMSO. Understanding the solubility in DMSO and aqueous buffers is crucial to avoid false negatives due to compound precipitation.

-

Formulation Development: For oral dosage forms, sufficient aqueous solubility is necessary for dissolution in the gastrointestinal tract. If the intrinsic solubility is low, formulation strategies such as salt formation, co-solvents, or amorphous solid dispersions may be required.

-

Parenteral Formulations: For injectable drugs, the compound must be completely soluble in a pharmaceutically acceptable solvent system. Knowledge of its solubility in various solvents is essential for developing stable and safe parenteral formulations.

Conclusion

References

- 1. The Versatile Solvent: 4-Methylmorpholine N-oxide_Chemicalbook [chemicalbook.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. atamankimya.com [atamankimya.com]

- 6. chembk.com [chembk.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Substituted Phenylmethanol Compounds: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of substituted phenylmethanol compounds, a versatile class of molecules with significant applications in medicinal chemistry. We delve into their synthesis, biological evaluation, and structure-activity relationships, presenting key quantitative data and detailed experimental protocols to support researchers in the field.

Introduction to Substituted Phenylmethanols

Substituted phenylmethanols, also known as benzylic alcohols, are a structural motif present in a wide array of biologically active compounds. The core structure, consisting of a phenyl ring and a hydroxyl-bearing methylene group, allows for diverse substitutions on both the aromatic ring and the carbinol carbon. This structural flexibility has been exploited by medicinal chemists to develop drugs targeting a range of therapeutic areas, including allergies, cancer, infectious diseases, and neurological disorders. This guide will explore the chemical space of these compounds, highlighting their therapeutic promise and the experimental methodologies used to uncover their potential.

Synthesis of Substituted Phenylmethanol Compounds

The synthesis of substituted phenylmethanols can be achieved through various established and modern organic chemistry methods. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

General Synthetic Approaches

A common and versatile method for the synthesis of unsymmetrical diarylmethanols involves the Grignard reaction. In this approach, a Grignard reagent, prepared from an aryl halide, is reacted with an aromatic aldehyde or ketone.

A three-step synthesis of the antihistamine and anticholinergic agent carbinoxamine has been reported, with a key step involving the 2-pyridylation of a protected benzyl alcohol.[1] This highlights the adaptability of synthetic strategies to incorporate specific heterocyclic moieties.

Another approach involves the reduction of the corresponding benzophenone derivatives. For instance, 4-bromo-(2-hydroxymethyl)-phenyl-(4-fluorophenyl)-methanol can be synthesized by the reduction of 4-bromo-4'-fluoro-2-hydroxymethyl-benzophenone using potassium borohydride in a mixture of tetrahydrofuran and ethanol.

Furthermore, a photocatalytic α-C(sp³)–H arylation of ethers, thioethers, and amines has been developed, providing a modern and efficient route to compounds like carbinoxamine.[1]

Detailed Experimental Protocol: Synthesis of Carbinoxamine

The synthesis of carbinoxamine, a well-known antihistamine, serves as a representative example of the preparation of a substituted phenylmethanol derivative.

Method of Synthesis:

The synthesis of carbinoxamine can be achieved through the following steps:

-

Reaction of 2-benzoylpyridine with 4-chlorophenylmagnesium bromide: This Grignard reaction forms the diarylmethanol core.

-

Etherification: The resulting alcohol is then reacted with 2-(dimethylamino)ethyl chloride to introduce the side chain, yielding carbinoxamine.

Characterization:

The synthesized carbinoxamine can be characterized using various spectroscopic techniques:

-

¹H NMR and ¹³C NMR: To confirm the chemical structure and the presence of all functional groups.

-

Mass Spectrometry: To determine the molecular weight of the compound.

-

FT-IR Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups.

-

Melting Point and Differential Scanning Calorimetry (DSC): To assess the purity and polymorphic form of the compound.[2]

-

Powder X-ray Diffraction (PXRD): To characterize the crystalline structure.[2]

Biological Activities of Substituted Phenylmethanol Compounds

Substituted phenylmethanols exhibit a broad spectrum of biological activities, which are highly dependent on the nature and position of the substituents.

Antihistaminic Activity

A prominent class of substituted phenylmethanols are the ethanolamine ether antihistamines, such as carbinoxamine.[3] These compounds act as competitive antagonists at the histamine H1 receptor, blocking the effects of histamine and thereby alleviating allergy symptoms.[4] The structure-activity relationship (SAR) for this class reveals that the presence of a p-chloro-phenyl group and a 2-pyridyl group are features of potent antihistaminic compounds.[3]

Anticancer Activity

Several studies have demonstrated the potential of substituted phenylmethanol derivatives as anticancer agents. Their cytotoxic effects have been evaluated against various cancer cell lines. For instance, certain phenanthrene-based derivatives have shown promising activity against human large-cell lung carcinoma (H460) cells.

Antifungal Activity

The antifungal potential of substituted phenylmethanols has also been explored. The in vitro activity of these compounds is typically assessed by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic fungi.

Enzyme Inhibition

Substituted phenylmethanols have been investigated as inhibitors of various enzymes. The inhibitory potency is quantified by the IC50 value or the inhibition constant (Ki).

Quantitative Data on Biological Activity

The following tables summarize the quantitative biological activity data for representative substituted phenylmethanol compounds.

Table 1: Anticancer Activity of Substituted Phenylmethanol Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Phenanthrene-based Derivative 5a | H460 (Human large-cell lung carcinoma) | 11.6 | |

| Phenanthrene-based Derivative 9 | H460 (Human large-cell lung carcinoma) | 6.1 | |

| Carboranyl BMS-202 analogue 1a | Ramos | Micromolar level | [5] |

| Carboranyl BMS-202 analogue 1a | Raji | Micromolar level | [5] |

| Carboranyl BMS-202 analogue 1a | DU145 | Micromolar level | [5] |

| Carboranyl BMS-202 analogue 1a | HepG2 | Micromolar level | [5] |

Table 2: Antifungal Activity of Substituted Phenylmethanol Derivatives

| Compound ID | Fungal Species | MIC (µg/mL) | Reference |

| Compound 1 | Candida albicans | 0.25 - 2 | |

| Compound 1 | Candida auris | 0.25 - 2 | |

| Andrographolide | Aspergillus fumigatus | 400 | [6] |

| Andrographolide | Aspergillus niger | 400 | [6] |

| Andrographolide | Trichophyton mentagrophytes | 400 | [6] |

Table 3: Enzyme Inhibitory Activity of Substituted Phenylmethanol Derivatives

| Compound ID | Enzyme | Ki (nM) | IC50 (µM) | Reference |

| Compound 9h | Alkaline Phosphatase | - | 0.420 ± 0.012 | [7] |

| Thienobenzo-1,2,3-triazole derivative | Butyrylcholinesterase | - | 0.12 ± 0.09 | |

| Imidazol-2-ylidene-silver(I) complex | Acetylcholinesterase | 16.27 ± 1.81 to 130.79 ± 11.98 | - | |

| Imidazol-2-ylidene-silver(I) complex | Carbonic Anhydrase I | 13.22 ± 1.88 to 182.14 ± 33.93 | - | |

| Imidazol-2-ylidene-silver(I) complex | Carbonic Anhydrase II | 12.72 ± 1.99 to 62.36 ± 9.21 | - |

Experimental Protocols

Detailed and validated experimental protocols are crucial for the reliable evaluation of the biological activity of substituted phenylmethanol compounds.

Histamine H1 Receptor Binding Assay

This assay is used to determine the affinity of a compound for the histamine H1 receptor.

Materials:

-

Membrane preparation from cells expressing the histamine H1 receptor (e.g., HEK293 cells).[8]

-

Radioligand: [³H]mepyramine.[8]

-

Test compound (e.g., carbinoxamine).

-

Non-specific binding control: A high concentration of a known H1 antagonist (e.g., 10 µM mianserin).[9]

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.[8]

-

Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[9]

-

Glass fiber filters.[8]

-

Scintillation counter.[8]

Procedure:

-

Incubation: Incubate the membrane preparation with the radioligand and varying concentrations of the test compound in a 96-well plate. Include wells for total binding (radioligand only) and non-specific binding (radioligand + high concentration of non-labeled antagonist).[8]

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.[8]

-

Washing: Wash the filters with ice-cold wash buffer to remove unbound radioactivity.[8]

-

Counting: Measure the radioactivity retained on the filters using a scintillation counter.[8]

-

Data Analysis: Calculate the specific binding and determine the Ki value of the test compound.

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay used to assess the cytotoxic effects of a compound on cancer cells.

Materials:

-

Cancer cell line of interest.

-

96-well plates.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[10]

-

Solubilization solution (e.g., DMSO).[11]

-

Microplate reader.[11]

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate and allow them to attach overnight.[12]

-

Compound Treatment: Treat the cells with various concentrations of the substituted phenylmethanol compound for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[11]

-

Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.[11]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[11]

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value of the compound.

Signaling Pathways and Experimental Workflows

Visualizing complex biological pathways and experimental procedures can greatly enhance understanding.

Histamine H1 Receptor Signaling Pathway

Substituted phenylmethanol antihistamines, like carbinoxamine, exert their effects by blocking the histamine H1 receptor, a G protein-coupled receptor (GPCR). The binding of histamine to this receptor initiates a signaling cascade that is inhibited by these antagonists.

Caption: Histamine H1 Receptor Signaling Pathway.

Experimental Workflow for Drug Discovery of Enzyme Inhibitors

The discovery of novel enzyme inhibitors from a library of substituted phenylmethanol compounds typically follows a structured workflow, from initial screening to lead optimization.

Caption: Drug Discovery Workflow for Enzyme Inhibitors.

Conclusion

Substituted phenylmethanol compounds represent a rich and diverse class of molecules with significant, proven, and potential therapeutic applications. The synthetic versatility of this scaffold allows for fine-tuning of its pharmacological properties, leading to the development of potent and selective agents. This guide has provided a foundational overview of the synthesis, biological activities, and experimental evaluation of these compounds. The presented data and protocols are intended to serve as a valuable resource for researchers and scientists in the ongoing quest for novel and improved therapeutics. The continued exploration of the chemical space of substituted phenylmethanols holds great promise for future drug discovery efforts.

References

- 1. Synthesis of carbinoxamine via α-C(sp3)–H 2-pyridylation of O, S or N-containing compounds enabled by non-D–A-type super organoreductants and sulfoxide- or sulfide HAT reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jopcr.com [jopcr.com]

- 3. CARBINOXAMINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 4. Carbinoxamine | C16H19ClN2O | CID 2564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Morpholinomethyl-Substituted Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into molecular structures to enhance pharmacological activity and improve pharmacokinetic properties. The addition of a morpholinomethyl group, in particular, has been shown to be a successful strategy in the development of potent therapeutic agents across various disease areas. This technical guide provides an in-depth overview of the biological activities of morpholinomethyl-substituted compounds, with a focus on their applications in oncology and neurodegenerative diseases. We will delve into their mechanisms of action, present key quantitative data, detail relevant experimental protocols, and visualize the associated signaling pathways.

Anticancer Activity

Morpholinomethyl-substituted compounds have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Anticancer Activity Data

The following tables summarize the in vitro anticancer activity of representative morpholinomethyl-substituted compounds, presenting their half-maximal inhibitory concentrations (IC50) against various cancer cell lines.

Table 1: Anticancer Activity of Morpholinomethyl-Substituted Benzofuran Derivatives [1][2]

| Compound | Cancer Cell Line | IC50 (µM) |

| 15a | NCI-H23 | 2.52 |

| 15c | NCI-H23 | 2.21 |

| 16a | NCI-H23 | 0.49 |

| 15b | NCI-H23 | 68.9 |

| Various | A549 | 1.5 - 18.89 |

Table 2: Anticancer Activity of Morpholinomethyl-Substituted Quinazoline Derivatives [3][4]

| Compound | Cancer Cell Line | IC50 (µM) |

| AK-3 | A549 | 10.38 ± 0.27 |

| MCF-7 | 6.44 ± 0.29 | |

| SHSY-5Y | 9.54 ± 0.15 | |

| AK-10 | A549 | 8.55 ± 0.67 |

| MCF-7 | 3.15 ± 0.23 | |

| SHSY-5Y | 3.36 ± 0.29 |

Mechanism of Action: Inhibition of VEGFR-2 Signaling

Several morpholinomethyl-substituted benzofuran derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is the formation of new blood vessels that tumors need to grow and spread.[1][2] Inhibition of VEGFR-2 blocks the downstream signaling cascade, leading to a reduction in tumor growth and metastasis.

Caption: VEGFR-2 Signaling Pathway Inhibition.

Mechanism of Action: G1 Phase Cell Cycle Arrest

Certain morpholinomethyl-substituted quinazoline derivatives have been shown to induce cell cycle arrest at the G1 phase in cancer cells.[4] This prevents the cells from entering the S phase, where DNA replication occurs, thereby halting cell proliferation. This G1 arrest is often mediated by the modulation of cyclin-dependent kinases (CDKs) and their regulatory proteins.

Caption: G1 Phase Cell Cycle Arrest Mechanism.

Activity in Neurodegenerative Diseases

Morpholinomethyl-substituted compounds have also emerged as promising candidates for the treatment of neurodegenerative diseases, particularly Alzheimer's disease. Their therapeutic potential stems from their ability to inhibit key enzymes involved in the pathophysiology of these conditions.

Quantitative Cholinesterase Inhibitory Activity Data

The following table summarizes the in vitro cholinesterase inhibitory activity of representative morpholinomethyl-substituted quinoline derivatives.

Table 3: Cholinesterase Inhibitory Activity of Morpholinomethyl-Substituted Quinoline Derivatives [5]

| Compound | AChE IC50 (µM) | BChE IC50 (µM) |

| 11a | Comparable to Galantamine | - |

| 11g | 1.94 ± 0.13 | 28.37 ± 1.85 |

| 11h | Comparable to Galantamine | - |

| 11j | Comparable to Galantamine | - |

| 11l | Comparable to Galantamine | - |

| 12a | Comparable to Galantamine | - |

Note: "Comparable to Galantamine" indicates similar inhibitory activity to the reference drug.

Mechanism of Action: Cholinesterase Inhibition

A key strategy in the symptomatic treatment of Alzheimer's disease is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine. By inhibiting these enzymes, morpholinomethyl-substituted compounds can increase the levels of acetylcholine in the brain, thereby improving cognitive function.

Caption: Mechanism of Cholinesterase Inhibition.

Experimental Protocols

General Synthesis of Morpholinomethyl Compounds (Mannich Reaction)

The Mannich reaction is a widely used method for the synthesis of morpholinomethyl compounds. It is a three-component condensation reaction involving an active hydrogen compound (e.g., a ketone, phenol, or heterocycle), formaldehyde, and a secondary amine, such as morpholine.

Caption: General Workflow for Mannich Reaction.

Protocol:

-

To a solution of the active hydrogen compound in a suitable solvent (e.g., ethanol, dioxane), add an equimolar amount of formaldehyde (often as a 37% aqueous solution) and morpholine.

-

The reaction mixture is typically stirred at room temperature or heated under reflux for a period ranging from a few hours to overnight.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product is isolated by filtration, extraction, or chromatography.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

Protocol:

-

Cell Treatment and Harvesting: Treat cells with the test compound for the desired time, then harvest by trypsinization.

-

Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.

-

Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Cholinesterase Inhibition Assay (Ellman's Method)

Protocol:

-

Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the cholinesterase enzyme in a suitable buffer.

-

Assay Reaction: In a 96-well plate, mix the enzyme solution with various concentrations of the test compound.

-

Substrate Addition: Initiate the reaction by adding ATCI and DTNB.

-

Absorbance Measurement: Measure the increase in absorbance at 412 nm over time, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.

-

Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value.

Conclusion

Morpholinomethyl-substituted compounds represent a versatile and promising class of bioactive molecules with significant therapeutic potential, particularly in the fields of oncology and neurodegenerative diseases. Their ability to interact with and modulate the activity of key biological targets, such as VEGFR-2 and cholinesterases, underscores their importance in drug discovery and development. The data and protocols presented in this guide offer a valuable resource for researchers and scientists working to further explore and harness the therapeutic benefits of this important chemical scaffold. Further structure-activity relationship (SAR) studies and in vivo investigations are warranted to optimize the efficacy and safety of these compounds for clinical applications.

References

- 1. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]

(2-(Morpholinomethyl)phenyl)methanol: A Speculative Exploration of its Mechanism of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(2-(Morpholinomethyl)phenyl)methanol is a synthetic organic compound featuring a phenyl ring scaffold with ortho-substituted morpholinomethyl and methanol groups. While specific pharmacological data for this compound is not extensively documented in publicly available literature, its structural motifs are prevalent in a variety of biologically active molecules, particularly those targeting the central nervous system (CNS). The morpholine ring is recognized as a "privileged scaffold" in medicinal chemistry, known for imparting favorable pharmacokinetic and pharmacodynamic properties.[1][2][3][4][5] This technical guide presents a speculative mechanism of action for this compound, drawing inferences from the established pharmacology of structurally analogous compounds. We hypothesize that this compound may function as a modulator of monoamine neurotransmitter systems, potentially acting as a reuptake inhibitor or a receptor ligand. This document outlines the rationale for this hypothesis, presents comparative data from related compounds, details hypothetical experimental protocols for validation, and provides visual representations of speculative pathways and workflows.

Introduction

The quest for novel therapeutic agents for neurological and psychiatric disorders remains a significant challenge in modern medicine. Compounds that can modulate neurotransmitter signaling pathways are of particular interest. This compound possesses a unique chemical architecture, combining a phenylmethanol core with a morpholinomethyl substituent in the ortho position. This arrangement suggests a potential for interaction with biological targets within the CNS.

The morpholine moiety is a common feature in numerous CNS-active drugs, where it can contribute to target binding, improve metabolic stability, and enhance blood-brain barrier permeability.[1][2][3][4][5] The phenylmethanol and, more broadly, the phenethylamine framework are classic pharmacophores for monoaminergic systems. This guide will explore the plausible mechanisms of action for this compound based on these structural precedents.

Speculative Mechanism of Action

Based on its structural components, we speculate that this compound primarily acts as a modulator of monoamine neurotransmitter systems, such as those for norepinephrine (NE) and serotonin (5-HT). The proposed mechanisms are:

-

Monoamine Reuptake Inhibition: The core structure of this compound shares similarities with known monoamine reuptake inhibitors. The morpholine nitrogen could interact with transporter proteins, while the phenyl ring and its substituents could confer selectivity.

-

Receptor Modulation: The compound might act as an agonist or antagonist at specific serotonin or adrenergic receptors. The ortho-substitution pattern would likely play a crucial role in defining receptor subtype selectivity.

Rationale from Structurally Analogous Compounds

Reboxetine: A selective norepinephrine reuptake inhibitor (NRI) used as an antidepressant, reboxetine contains a morpholine ring.[6][7][8][9] Although the connectivity differs, the presence of the morpholine is key to its activity and pharmacological profile. The proposed interaction of this compound with the norepinephrine transporter (NET) is based on this precedent.

Fenfluramine: This compound, a serotonin-releasing agent and 5-HT receptor agonist, demonstrates that a substituted phenethylamine backbone can potently modulate the serotonergic system.[10][11][12][13][14] The (morpholinomethyl)phenyl moiety can be viewed as a constrained analog of a substituted phenethylamine, suggesting a potential for interaction with the serotonin transporter (SERT) or 5-HT receptors.

Quantitative Data from Analogous Compounds

To provide a framework for the potential potency of this compound, the following table summarizes affinity data for reboxetine at monoamine transporters.

| Compound | Transporter | Ki (nM) | Reference |

| Reboxetine | Norepinephrine (NET) | 1.1 | [6] |

| Serotonin (SERT) | 129 | [6] | |

| Dopamine (DAT) | >10,000 | [6] |

This data is for comparative purposes only and does not represent measured values for this compound.

Speculative Signaling Pathways

The following diagrams illustrate the hypothesized mechanism of action of this compound within a presynaptic neuron.

Caption: Speculative inhibition of the norepinephrine transporter (NET) by this compound.

Caption: Speculative inhibition of the serotonin transporter (SERT) by this compound.

Proposed Experimental Protocols

To validate the hypothesized mechanism of action, a series of in vitro and in vivo experiments are proposed.

In Vitro Radioligand Binding Assays

Objective: To determine the binding affinity of this compound to monoamine transporters (NET, SERT, DAT) and a panel of CNS receptors.

Methodology:

-

Membrane Preparation: Membranes from cells expressing the target transporters or receptors (e.g., HEK293 cells) or from rodent brain tissue will be prepared.

-

Assay: Membranes will be incubated with a specific radioligand (e.g., [3H]Nisoxetine for NET, [3H]Citalopram for SERT) and varying concentrations of this compound.

-

Detection: Non-specific binding will be determined in the presence of a high concentration of a known inhibitor. Bound radioactivity will be measured using a scintillation counter.

-

Data Analysis: IC50 values will be calculated and converted to Ki values using the Cheng-Prusoff equation.

Caption: Experimental workflow for in vitro radioligand binding assays.

In Vitro Neurotransmitter Uptake Assays

Objective: To assess the functional effect of this compound on monoamine reuptake.

Methodology:

-

Cell Culture: Cells expressing the target transporters (e.g., CHO cells) will be cultured.

-

Assay: Cells will be incubated with a radiolabeled neurotransmitter (e.g., [3H]Norepinephrine or [3H]Serotonin) in the presence of varying concentrations of this compound.

-

Termination: Uptake will be stopped by washing with ice-cold buffer.

-

Detection: Intracellular radioactivity will be quantified by scintillation counting.

-

Data Analysis: IC50 values for the inhibition of neurotransmitter uptake will be determined.

In Vivo Microdialysis

Objective: To measure the effect of systemic administration of this compound on extracellular levels of monoamine neurotransmitters in the brains of awake, freely moving animals (e.g., rats).

Methodology:

-

Surgery: A microdialysis probe will be stereotaxically implanted into a specific brain region (e.g., prefrontal cortex or hippocampus).

-

Perfusion: The probe will be perfused with artificial cerebrospinal fluid, and dialysate samples will be collected at regular intervals.

-

Drug Administration: this compound will be administered (e.g., intraperitoneally), and sample collection will continue.

-

Analysis: Neurotransmitter levels in the dialysate will be quantified by HPLC with electrochemical detection.

-

Data Analysis: Changes in extracellular neurotransmitter concentrations over time will be analyzed.

Conclusion

The structural features of this compound provide a strong basis for speculating its mechanism of action as a modulator of monoamine neurotransmitter systems. The presence of the morpholine ring, a privileged scaffold in CNS drug discovery, combined with a core structure reminiscent of phenethylamine-based neurochemicals, suggests potential interactions with monoamine transporters and/or receptors. The proposed experimental protocols offer a clear path to elucidating the specific pharmacological profile of this compound. Further investigation is warranted to determine if this compound holds therapeutic potential for CNS disorders.

References

- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. namiki-s.co.jp [namiki-s.co.jp]

- 6. Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Reboxetine - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Pharmacological profile of reboxetine, a representative of new class of antidepressant drugs, selective noradrenaline reuptake inhibitor (NARI), given acutely - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The biggest source of information for doctors – pr... | proLékaře.cz [prolekare.cz]

- 11. Fenfluramine - Wikipedia [en.wikipedia.org]

- 12. Fenfluramine in clinical practice: new therapy option for Dravet and Lennox–Gastaut syndromes | springermedizin.de [springermedizin.de]

- 13. Fenfluramine: a plethora of mechanisms? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. What is the mechanism of Fenfluramine Hydrochloride? [synapse.patsnap.com]

An In-depth Technical Guide to the Discovery and History of Ortho-Substituted Phenylmethanols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ortho-substituted phenylmethanols, a class of aromatic alcohols, hold a significant position in the historical landscape of organic chemistry and continue to be pivotal intermediates in the synthesis of a wide array of pharmaceuticals, fragrances, and materials. This technical guide provides a comprehensive overview of the discovery and historical development of synthetic methodologies leading to these valuable compounds. It details seminal synthetic transformations, including classic named reactions and modern catalytic methods, offering detailed experimental protocols for their preparation. Quantitative data on the physicochemical properties of representative ortho-substituted phenylmethanols are systematically presented for comparative analysis. Furthermore, this guide elucidates the mechanistic underpinnings of their biological activity, with a particular focus on the anti-inflammatory properties of salicyl alcohol derivatives, illustrated through detailed signaling pathway diagrams.

Introduction: The Historical Significance of Ortho-Substituted Phenylmethanols

The story of ortho-substituted phenylmethanols is intrinsically linked to the dawn of modern organic chemistry and the quest for medicinally active compounds from natural sources. The earliest encounters with this class of molecules arose from the investigation of natural products, most notably salicin, a glycoside found in willow bark.

From Willow Bark to Salicyl Alcohol: The Dawn of Salicylates

Records of the medicinal use of willow bark date back to ancient civilizations, valued for its analgesic and antipyretic properties. In the 19th century, these empirical observations transitioned into the realm of chemical science. The timeline below highlights the key milestones in the discovery of salicyl alcohol (2-hydroxybenzyl alcohol), the archetypal ortho-substituted phenylmethanol:

-

1828: Johann Buchner, a German pharmacist, first isolated a bitter-tasting glycoside from willow bark, which he named salicin.

-

1829: French chemist Henri Leroux independently isolated salicin in a more purified crystalline form.

-

1838: Italian chemist Raffaele Piria conducted hydrolysis of salicin, yielding a sugar and an aromatic compound he named "salicylous acid" (salicylaldehyde). He also prepared salicylic acid from salicylaldehyde. The reduction of salicylaldehyde to salicyl alcohol marked a pivotal step in accessing this fundamental ortho-substituted phenylmethanol.

This early work on salicylates laid the foundation for the development of one of the most important classes of pharmaceuticals, with the subsequent synthesis of acetylsalicylic acid (aspirin) by Felix Hoffmann at Bayer in 1897.

The "Ortho Effect": A Unique Chemical Signature

The presence of a substituent at the position ortho to the hydroxymethyl group imparts unique chemical and physical properties to these molecules, a phenomenon collectively known as the "ortho effect"[1]. This effect is a combination of steric hindrance and intramolecular interactions (such as hydrogen bonding) that can influence the reactivity, acidity, and biological activity of the compound. For instance, in ortho-substituted benzoic acids, the steric clash between the ortho-substituent and the carboxylic acid group can force the latter out of the plane of the benzene ring, affecting its resonance stabilization and increasing its acidity[2][3]. Similar principles apply to ortho-substituted phenylmethanols and their derivatives, influencing their conformation and interaction with biological targets.

Evolution of Synthetic Methodologies

The synthesis of ortho-substituted phenylmethanols has evolved significantly from the early derivatizations of natural products to a diverse array of highly specific and efficient synthetic methods. These can be broadly categorized into formylation of phenols followed by reduction, direct hydroxymethylation, and functional group interconversions.

Formylation of Phenols and Subsequent Reduction

A common and historically significant route to ortho-substituted phenylmethanols involves the introduction of a formyl group (-CHO) ortho to the hydroxyl group of a phenol, followed by reduction of the resulting aldehyde.

Discovered by Karl Reimer and Ferdinand Tiemann in 1876, this reaction is a classic method for the ortho-formylation of phenols[4][5]. The reaction typically employs chloroform in a basic solution to generate a dichlorocarbene intermediate, which then reacts with the phenoxide ion[6][7][8].

Generic Reaction:

Phenol → Salicylaldehyde (ortho-hydroxybenzaldehyde)

Mechanism Overview:

-

Formation of dichlorocarbene (:CCl₂) from chloroform and a strong base.

-

Electrophilic attack of the dichlorocarbene on the electron-rich phenoxide ring, preferentially at the ortho position.

-

Hydrolysis of the resulting dichloromethyl-substituted intermediate to the aldehyde.

The Gattermann reaction, developed by Ludwig Gattermann, and its subsequent modification by Gattermann and Koch, provide another avenue for the formylation of aromatic rings[9]. The Gattermann-Koch reaction utilizes carbon monoxide and hydrochloric acid in the presence of a Lewis acid catalyst (e.g., AlCl₃) and a co-catalyst (e.g., CuCl) to formylate electron-rich aromatic compounds like toluene[10][11][12]. While not directly applicable to phenols, it is a key method for producing ortho-substituted benzaldehydes from corresponding alkylbenzenes, which can then be reduced.

Generic Reaction (Gattermann-Koch):

Toluene → p-Tolualdehyde (major) and o-Tolualdehyde (minor)

Direct Hydroxymethylation of Phenols: The Lederer-Manasse Reaction

The Lederer-Manasse reaction, reported in 1894, allows for the direct introduction of a hydroxymethyl group (-CH₂OH) onto the aromatic ring of a phenol using formaldehyde in the presence of an acid or base catalyst[13][14]. This reaction typically yields a mixture of ortho and para isomers.

Generic Reaction:

Phenol + Formaldehyde → o-Hydroxybenzyl alcohol and p-Hydroxybenzyl alcohol

Reduction of Ortho-Substituted Carbonyls and Carboxylic Acids

A versatile approach to ortho-substituted phenylmethanols involves the reduction of readily available ortho-substituted benzaldehydes, benzoic acids, or their esters.